molecular formula C24H26N4O3S B2987205 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide CAS No. 1189925-02-7

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide

Cat. No. B2987205
CAS RN: 1189925-02-7
M. Wt: 450.56
InChI Key: IBQLAOBSHXKTRZ-UHFFFAOYSA-N
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Description

The compound is a novel 2,3-dihydroimidazo[1,2-c]quinazoline derivative . It’s part of a class of compounds that have been studied for their potential pharmacological properties .

Scientific Research Applications

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

The compound has been identified as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K), a family of lipid kinases that play a crucial role in cell proliferation, survival, differentiation, and migration . PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors . This makes the compound a potential therapeutic target for cancers .

Histone Deacetylase (HDAC) Inhibition

The compound also exhibits inhibitory activity against histone deacetylase (HDAC). HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically with PI3K inhibitors for the treatment of cancer . This dual inhibitory functionality makes the compound a promising candidate for cancer drug development .

Antiproliferative Activities

The compound has shown potent antiproliferative activities against certain types of cells in cellular assays . This suggests its potential use in therapies aimed at controlling the growth of cancer cells .

Dual PI3K/HDAC Inhibition

The compound’s ability to inhibit both PI3K and HDAC simultaneously represents a novel approach for cancer drug development . This dual action could potentially enhance the efficacy of cancer treatments by targeting multiple pathways involved in cancer cell growth and survival .

Treatment of Inflammatory Diseases

The compound’s inhibitory effect on PI3Kgamma, a specific isoform of PI3K, suggests potential applications in the treatment of inflammatory diseases . This is because PI3Kgamma plays a key role in immune cell function and inflammatory responses .

Optimization of Cancer Therapies

The compound’s inhibitory effects on PI3Kalpha and PI3Kbeta, two other isoforms of PI3K, have been the focus of optimization programs targeting cancer therapy . This suggests that the compound could be used to enhance the effectiveness of existing cancer treatments .

Mechanism of Action

Target of Action

The primary targets of this compound are the phosphoinositide-3 kinases (PI3Ks) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration .

Mode of Action

This compound acts as an inhibitor of PI3Ks . It has been designed to have balanced activity against two PI3K isoforms, PI3Kα and PI3Kβ . These isoforms play critical roles in signal transduction and cancer pathology . The compound’s interaction with these targets leads to the inhibition of the PI3K pathway, which plays critical roles in cancer cell growth and survival .

Biochemical Pathways

The inhibition of the PI3K pathway affects downstream signaling networks, including the activation of the serine–threonine kinase AKT and other downstream effectors . This can lead to the disruption of cell proliferation, survival, differentiation, and migration .

Pharmacokinetics

The compound has unique pharmacokinetic properties, including very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties influence the compound’s bioavailability and its ability to reach its targets in the body .

Result of Action

The inhibition of the PI3K pathway by this compound can lead to the disruption of cancer cell growth and survival . This makes it a potential therapeutic agent for the treatment of cancers where the PI3K pathway is implicated .

Action Environment

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-5-19(22(29)25-15-10-12-16(31-4)13-11-15)32-24-26-18-9-7-6-8-17(18)21-27-20(14(2)3)23(30)28(21)24/h6-14,19-20H,5H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQLAOBSHXKTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide

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